Home > Products > Screening Compounds P132266 > Lesinurad Impurity 8
Lesinurad Impurity 8 - 1158970-49-0

Lesinurad Impurity 8

Catalog Number: EVT-1478578
CAS Number: 1158970-49-0
Molecular Formula: C15H12BrN3O2S
Molecular Weight: 378.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lesinurad Impurity 8 is a potential degradation product of Lesinurad, a drug used to treat hyperuricemia associated with gout. It is classified as a related substance, meaning it is structurally similar to Lesinurad and may arise during manufacturing or storage. [] The study of this impurity is crucial for quality control purposes in the pharmaceutical industry, ensuring the safety and efficacy of Lesinurad drug products.

    • Example: In the synthesis of Lesinurad, a chlorinated impurity (Compound 10) was unexpectedly observed, even though the process was designed to be chlorine-free. The source was traced back to a chlorine impurity in a commercially available brominating agent [].
    • Example: Bedaquiline fumarate was found to be susceptible to acid hydrolysis, oxidation, and base hydrolysis, leading to the formation of three potential degradation products, including DP-1, DP-2, and Impurity-8 [].
    • Example: An unknown impurity in Daunorubicin Hydrochloride was isolated using HPLC and characterized by mass and NMR spectral studies. This information allowed for the identification of the impurity as 13-deoxy-daunorubicin [].
  • Compound Description: Compound 10 is a chlorinated impurity of Lesinurad, unexpectedly observed during the development of a chlorine-free synthesis of the drug [].
  • Relevance: The structural similarity between Compound 10 and Lesinurad made separating them by conventional methods like crystallization challenging. The presence of a chlorine atom instead of a specific intended substituent on the Lesinurad scaffold is the key structural difference [].

Solifenacin Impurity-A

  • Compound Description: This impurity is an official impurity of Solifenacin Succinate, identified as a potential acid degradation product [].
  • Relevance: This impurity likely arises from the hydrolysis of an ester or amide group within the Solifenacin structure under acidic conditions []. Understanding the specific site of modification would require a detailed structural comparison.

Lesinurad Atropisomers

  • Compound Description: Lesinurad exists as two atropisomers due to hindered rotation around a single bond. The two atropisomers showed stereoselectivity in clinical pharmacokinetics, metabolism, and inhibitory potency against URAT1 [].
  • Relevance: Atropisomers are stereoisomers, meaning they possess the same chemical formula and connectivity of atoms as Lesinurad but differ in their spatial arrangement. Although not strictly a "structural" difference in terms of connectivity, the distinct 3D shapes of the atropisomers can lead to different biological activities [].
  • Compound Description: These are potential degradation products observed during stability studies of Bedaquiline Fumarate under stress conditions. DP-1 and DP-2 were isolated and characterized, while less information is available for Impurity-8 [].
  • Relevance: These compounds are considered structurally related due to their origin from the degradation of Bedaquiline Fumarate. Specific structural differences would depend on the nature of the degradation (hydrolysis, oxidation, etc.) and the site of modification on the Bedaquiline scaffold [].

13-deoxy-daunorubicin

  • Compound Description: This compound was identified as an unknown impurity in Daunorubicin Hydrochloride [].
  • Relevance: As the name suggests, 13-deoxy-daunorubicin likely differs from Daunorubicin Hydrochloride by the absence of a hydroxyl group at a specific position. This structural similarity explains its presence as an impurity and could potentially arise from an incomplete reaction or deoxygenation during synthesis [].
Source and Classification

Lesinurad is classified as a uricosuric agent, specifically targeting the urate transporter 1 (URAT1) to enhance uric acid elimination. The compound is synthesized through various chemical pathways, which can lead to different impurities, including Lesinurad Impurity 8. The presence of impurities like this can arise from incomplete reactions or side reactions during synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of lesinurad typically involves multiple steps, with recent methods focusing on efficiency and yield. One notable approach involves a six-step synthetic route that starts with commercially available 4-bromonaphthalen-1-amine. This method utilizes a Suzuki reaction to form key intermediates, which are subsequently transformed through various reactions such as hydrazine treatment and hydrolysis to yield lesinurad .

Molecular Structure Analysis

Structure and Data

The molecular structure of Lesinurad Impurity 8 can be derived from its relationship to lesinurad itself. While specific structural data for this impurity may not be extensively documented, it is typically characterized by structural features that resemble those of lesinurad but with distinct substitutions or modifications that define it as an impurity.

Chemical Reactions Analysis

Reactions and Technical Details

The formation of Lesinurad Impurity 8 is likely linked to specific reactions during the synthesis of lesinurad. For example, reactions involving thiophosgene or other reactive intermediates can lead to unwanted by-products like this impurity .

The synthetic routes often include steps such as substitution reactions, bromination, and hydrolysis, which are critical in determining both the desired product and its impurities. The control of reaction conditions—temperature, solvent choice, and reagent ratios—is essential in minimizing impurities during synthesis.

Mechanism of Action

Process and Data

Lesinurad operates by inhibiting URAT1, leading to increased uric acid excretion in urine. This mechanism is crucial for managing hyperuricemia associated with gout. While Lesinurad Impurity 8 may not directly influence this mechanism, its presence in formulations could potentially alter the pharmacokinetics or pharmacodynamics of the active compound if not adequately controlled.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chemical properties would include stability under various conditions (pH, temperature) and reactivity with other common reagents used in pharmaceutical formulations.

Applications

Scientific Uses

Lesinurad Impurity 8 is primarily relevant in pharmaceutical research and development contexts. Understanding its formation and characteristics is essential for ensuring the quality and efficacy of lesinurad formulations. Moreover, it plays a role in regulatory compliance regarding impurity profiles in drug products.

Properties

CAS Number

1158970-49-0

Product Name

Lesinurad Impurity 8

IUPAC Name

2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Molecular Formula

C15H12BrN3O2S

Molecular Weight

378.25

InChI

InChI=1S/C15H12BrN3O2S/c1-9-6-7-12(11-5-3-2-4-10(9)11)19-14(16)17-18-15(19)22-8-13(20)21/h2-7H,8H2,1H3,(H,20,21)

SMILES

CC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O

Synonyms

[[5-bromo-4-(4-methyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.